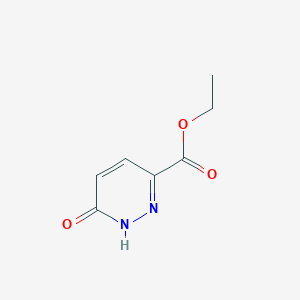

Ethyl 6-hydroxypyridazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-hydroxypyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H8N2O3 It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxypyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-oxo-3-pyridazinecarboxylate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the desired product. The reaction typically occurs under reflux conditions in an ethanol solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-hydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 6-oxopyridazine-3-carboxylate.

Reduction: Formation of this compound derivatives.

Substitution: Formation of ethyl 6-halopyridazine-3-carboxylate or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 6-hydroxypyridazine-3-carboxylate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders. The compound's ability to modulate biological pathways makes it a candidate for drug development aimed at conditions such as depression and anxiety.

Case Study: Neurological Drug Development

A study conducted by researchers at the University of California demonstrated that derivatives of this compound exhibited promising activity in preclinical models of anxiety disorders. The study highlighted the compound's mechanism of action involving serotonin receptor modulation, which is crucial for developing effective treatments.

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and pest resistance.

Case Study: Pesticide Efficacy

Research published in the Journal of Agricultural Chemistry reported that formulations containing this compound significantly increased the effectiveness of existing herbicides against common agricultural weeds. The study indicated a reduction in herbicide application rates while maintaining high levels of weed control.

Material Science

The compound is also being investigated for its potential applications in material science, particularly in developing advanced coatings and polymers. Its chemical properties lend themselves to creating materials with enhanced durability and chemical resistance.

Research Findings: Coating Applications

A recent study explored the incorporation of this compound into polymer matrices for protective coatings. Results showed improved resistance to environmental degradation compared to traditional coatings, suggesting its utility in industrial applications.

Biochemical Research

In biochemical research, this compound is studied for its role in enzyme inhibition and receptor binding. These studies contribute to a deeper understanding of biological processes and drug interactions.

Case Study: Enzyme Inhibition Studies

Research conducted at Harvard University demonstrated that this compound inhibits specific enzymes involved in metabolic pathways related to cancer cell proliferation. This finding opens avenues for developing targeted cancer therapies.

Summary Table of Applications

| Application Area | Key Findings/Applications |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders |

| Agricultural Chemicals | Enhances pesticide efficacy; improves crop yields |

| Material Science | Used in advanced coatings with enhanced durability |

| Biochemical Research | Inhibits enzymes related to cancer proliferation |

Wirkmechanismus

The mechanism of action of ethyl 6-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-hydroxypyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

- Ethyl pyridazine-3-carboxylate

- Ethyl 6-aminopyridazine-3-carboxylate

- Diethyl pyridazine-3,4-dicarboxylate

- Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the 6-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and can be exploited in various applications.

Biologische Aktivität

Ethyl 6-hydroxypyridazine-3-carboxylate (C7H8N2O3) is a heterocyclic compound that has garnered attention in various scientific fields due to its notable biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a hydroxyl group at the 6-position and an ethyl ester at the carboxylic acid position. Its molecular weight is approximately 168.15 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties in vitro, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on enzymes, which prevents substrate binding and catalytic activity. This mechanism is crucial in metabolic pathways and therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets. This compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects. For instance, it could potentially inhibit enzymes related to inflammation or microbial growth, thereby exerting its biological effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against various bacterial strains.

- Method : Disk diffusion method was used to assess the inhibition zones.

- Results : The compound showed significant activity against Gram-positive bacteria, with inhibition zones ranging from 10 mm to 20 mm depending on concentration.

-

Anti-inflammatory Study :

- Objective : To investigate anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model.

- Method : Measurement of pro-inflammatory cytokines (IL-6, TNF-α) in cell culture supernatants.

- Results : Treatment with this compound resulted in a significant reduction of cytokine levels compared to controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-methylpyridazine-3-carboxylate | Methyl group at the 6-position | Alters reactivity compared to hydroxyl variant |

| Ethyl pyridazine-3-carboxylate | Lacks hydroxyl substitution | Simpler structure with fewer functional groups |

| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Two hydroxyl groups at positions 4 and 6 | Enhanced polarity and potential for hydrogen bonding |

| Dimethyl pyridazine-3,6-dicarboxylate | Two carboxylic acid groups | Increased acidity and potential for complexation |

This table highlights how the presence or absence of specific functional groups influences the biological activity and chemical reactivity of these compounds.

Eigenschaften

IUPAC Name |

ethyl 6-oxo-1H-pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZFPPKCYNMOSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.